

In-Depth Technical Guide: 2-(5-Methylisoxazol-3-yl)acetonitrile

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Compound of Interest

Compound Name: 2-(5-Methylisoxazol-3-yl)acetonitrile

Cat. No.: B1365769

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methylisoxazol-3-yl)acetonitrile is a heterocyclic compound featuring a substituted isoxazole ring linked to an acetonitrile group. The isoxazole scaffold is a prominent structural motif in medicinal chemistry, appearing in a variety of pharmaceuticals and biologically active molecules. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and predicted analytical data for **2-(5-Methylisoxazol-3-yl)acetonitrile**, offering a valuable resource for its potential application in research and drug development.

Chemical Identity and Properties

Property	Value	Source
IUPAC Name	2-(5-methyl-1,2-oxazol-3-yl)acetonitrile	N/A
Synonyms	(5-methyl-3-isoxazolyl)acetonitrile, 2-(5-methylisoxazol-3-yl)ethanenitrile	[1]
CAS Number	35166-41-7	[1]
Molecular Formula	C ₆ H ₆ N ₂ O	[1]
Molecular Weight	122.12 g/mol	[1]
Appearance	Solid	[1]

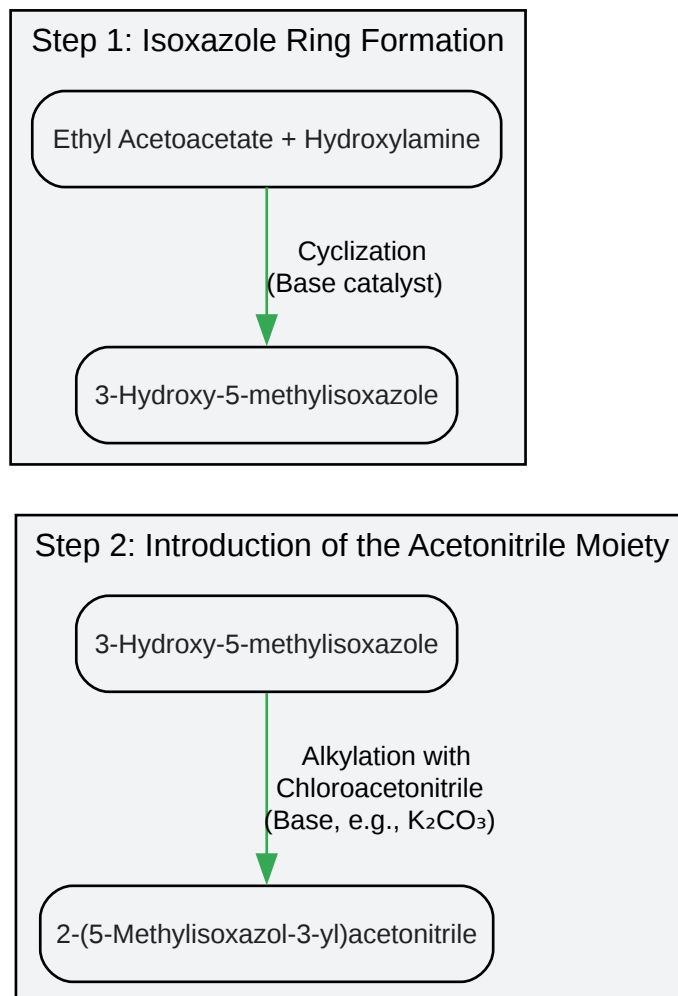
Proposed Synthesis

While specific literature detailing the synthesis of **2-(5-Methylisoxazol-3-yl)acetonitrile** is not readily available, a plausible and efficient synthetic route can be proposed based on established isoxazole chemistry. A common method for the formation of the isoxazole ring is the reaction of a β -diketone or a related precursor with hydroxylamine. Subsequently, the acetonitrile moiety can be introduced via nucleophilic substitution.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from the readily available starting material, ethyl acetoacetate.

Proposed Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile



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Caption: Proposed two-step synthesis of **2-(5-Methylisoxazol-3-yl)acetonitrile**.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on general organic synthesis principles.

Step 1: Synthesis of 3-Hydroxy-5-methylisoxazole

- To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.5 eq).

- Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-hydroxy-5-methylisoxazole.
- Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of **2-(5-Methylisoxazol-3-yl)acetonitrile**

- To a solution of 3-hydroxy-5-methylisoxazole (1.0 eq) in an aprotic polar solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.
- After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **2-(5-Methylisoxazol-3-yl)acetonitrile**.

Predicted Analytical Data

The following analytical data are predicted based on the structure of **2-(5-Methylisoxazol-3-yl)acetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR (CDCl_3 , 400 MHz)	Predicted ^{13}C NMR (CDCl_3 , 100 MHz)
δ 6.1 (s, 1H, isoxazole C4-H)	δ 170 (isoxazole C5)
δ 3.8 (s, 2H, CH_2CN)	δ 160 (isoxazole C3)
δ 2.4 (s, 3H, CH_3)	δ 115 (CN)
δ 98 (isoxazole C4)	
δ 18 (CH_2)	
δ 12 (CH_3)	

Mass Spectrometry (MS)

Technique	Predicted Fragments
Electron Ionization (EI-MS)	* M^+ (m/z): 122 (Molecular Ion)
* Fragments: Loss of CH_3 , CN, CH_2CN	

Biological Activity and Potential Applications

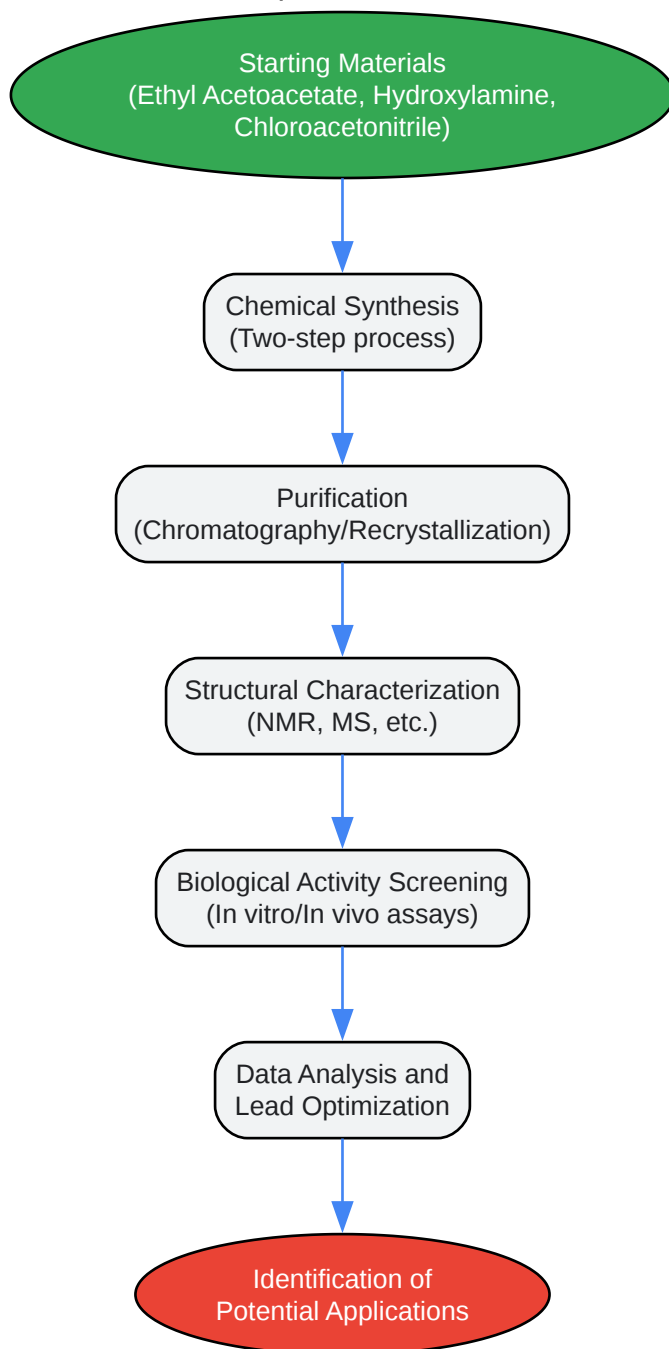
Currently, there is no specific published data on the biological activity of **2-(5-Methylisoxazol-3-yl)acetonitrile**. However, the isoxazole ring is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The acetonitrile group can act as a hydrogen bond acceptor and may be involved in interactions with biological targets.

Given the structural motifs, **2-(5-Methylisoxazol-3-yl)acetonitrile** could serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its potential as a lead compound or an intermediate in the synthesis of novel therapeutic agents warrants further investigation.

Experimental and Logical Workflow Diagram

The overall workflow from synthesis to characterization and potential biological screening is depicted below.

General Experimental Workflow



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References

- 1. 3197-25-9, 2-(4-Oxopentyl)isoindoline-1,3-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals; 韶远科技 (上海) 有限公司 [accelachem.com]
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